molecular formula C12H13N3O2 B8312753 benzyl 2-amino-4-methyl-1H-imidazole-1-carboxylate

benzyl 2-amino-4-methyl-1H-imidazole-1-carboxylate

Cat. No. B8312753
M. Wt: 231.25 g/mol
InChI Key: ACHLEJGBJHLDKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-amino-4-methyl-1H-imidazole-1-carboxylate is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality benzyl 2-amino-4-methyl-1H-imidazole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl 2-amino-4-methyl-1H-imidazole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

benzyl 2-amino-4-methyl-1H-imidazole-1-carboxylate

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

benzyl 2-amino-4-methylimidazole-1-carboxylate

InChI

InChI=1S/C12H13N3O2/c1-9-7-15(11(13)14-9)12(16)17-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,13,14)

InChI Key

ACHLEJGBJHLDKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=N1)N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of N-benzyloxycarbonylguanidine 1.93 g (10 mmol), triethylamine 1.39 ml (10 mmol), chloroacetone 2.40 ml (30 mmol) and ethyl acetate 40 ml was stirred at 50° C. for 10 hours. The reaction solution was washed with water and an aqueous sodium chloride solution and dried on magnesium sulfate. After evaporation of the solvent, the residue was purified by a column chromatography on silica gel and further recrystallized from n-hexane to give 500 mg of the title compound (yield: 22%).
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
1.39 mL
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
22%

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